molecular formula C15H13ClN2O2 B122952 2-Amino-3-benzoyl-5-chlorobenzeneacetamide CAS No. 78281-71-7

2-Amino-3-benzoyl-5-chlorobenzeneacetamide

Cat. No.: B122952
CAS No.: 78281-71-7
M. Wt: 288.73 g/mol
InChI Key: BNUTYMOAQFOMEB-UHFFFAOYSA-N
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Description

Contextual Significance within Active Pharmaceutical Ingredient (API) Synthesis

The primary significance of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide lies in its role as a key intermediate in the synthesis of various pharmaceutical agents. Notably, it is a known precursor in the manufacturing of Nepafenac, a nonsteroidal anti-inflammatory drug (NSAID). chemicalbook.comchemicalbook.com The synthesis of such complex molecules often involves a series of chemical reactions, where intermediates like this compound are formed and then further transformed to yield the final API.

One documented synthesis route for this compound involves the reaction of 2-amino-3-benzoyl-5-chloro-α-(methylthio)-phenylacetamide with Raney nickel in a solvent mixture of ethanol (B145695) and dimethylformamide. prepchem.com This process highlights the specific chemical transformations required to produce this intermediate, which is then utilized in subsequent steps to construct the final drug molecule.

PropertyValue
CAS Number 78281-71-7
Molecular Formula C15H13ClN2O2
Molecular Weight 288.73 g/mol
Appearance Yellow Solid
Melting Point 213.5-215.0 °C
Data sourced from multiple chemical suppliers and synthesis reports. opulentpharma.comprepchem.com

Overview of its Classification as a Process-Related Impurity

In the context of pharmaceutical manufacturing, any substance that is not the desired API is considered an impurity. Process-related impurities are those that arise from the manufacturing process itself. This compound is classified as such an impurity, particularly in the synthesis of Nepafenac. chemicalbook.comchemicalbook.com Its presence can result from incomplete reactions or side reactions occurring during the synthesis.

The identification and control of such impurities are critical aspects of pharmaceutical quality control. Regulatory bodies worldwide have stringent guidelines on the acceptable levels of impurities in drug substances. Therefore, understanding the formation pathways of impurities like this compound is essential for developing robust manufacturing processes that minimize their presence in the final product.

Challenges Associated with Impurity Management in Complex Organic Synthesis

The management of impurities in complex organic synthesis presents several significant challenges for pharmaceutical scientists. vidhyayanaejournal.orgsynthinkchemicals.com The intricate nature of multi-step syntheses often leads to the formation of a variety of impurities, which can be structurally similar to the API, making their separation and detection difficult. synthinkchemicals.com

Key challenges include:

Co-elution: Impurities may have similar chromatographic properties to the API, leading to their co-elution during analysis by techniques like High-Performance Liquid Chromatography (HPLC). synthinkchemicals.com This makes accurate quantification challenging.

Low Concentration Levels: Impurities are often present at very low concentrations, requiring highly sensitive analytical methods for their detection and quantification. synthinkchemicals.com

Structural Elucidation: Determining the exact chemical structure of unknown impurities can be a complex and time-consuming process, often requiring sophisticated analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Process Optimization: Developing a manufacturing process that consistently controls impurity levels to within acceptable limits requires a deep understanding of the reaction mechanisms and the impact of various process parameters. acs.org This often involves extensive experimentation and process optimization.

The effective management of impurities like this compound is a testament to the rigorous quality standards upheld in the pharmaceutical industry to ensure the safety and efficacy of medicinal products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-amino-3-benzoyl-5-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c16-11-6-10(7-13(17)19)14(18)12(8-11)15(20)9-4-2-1-3-5-9/h1-6,8H,7,18H2,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUTYMOAQFOMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2N)CC(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78281-71-7
Record name 78281-71-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Advanced Analytical Methodologies for Detection and Quantification

Development and Validation of Chromatographic Techniques for Impurity Profiling

Chromatographic techniques are the cornerstone of impurity profiling in the pharmaceutical industry, offering high-resolution separation of complex mixtures. The development of robust and validated chromatographic methods is essential for accurately determining the purity of drug substances and products.

High-Performance Liquid Chromatography (HPLC) for Impurity Separation and Assay

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide from Nepafenac and other related impurities. A common approach involves reverse-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity.

A developed and validated RP-HPLC method for Nepafenac and its impurities, including this compound, utilizes a C8 Olyster column (250x4.6 mm, 5µm particle size). aminoprimecentral.com The separation is achieved using an isocratic mobile phase composed of a mixture of acetonitrile, 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 4.0, adjusted with formic acid), and methanol (B129727) in a ratio of 27.5:45:27.5 (v/v/v). aminoprimecentral.com The flow rate is maintained at 1.0 ml/min, and the retention time for Nepafenac under these conditions is approximately 4.60 minutes. aminoprimecentral.com This method demonstrates good linearity, reproducibility, and precision, making it suitable for routine quality control analysis.

Table 1: HPLC Method Parameters for the Analysis of Nepafenac and its Impurities

ParameterDetails
Stationary Phase C8 Olyster column (250x4.6 mm, 5µm) aminoprimecentral.com
Mobile Phase Acetonitrile: 10 mM Ammonium Formate (pH 4.0): Methanol (27.5:45:27.5 v/v/v) aminoprimecentral.com
Flow Rate 1.0 ml/min aminoprimecentral.com
Detection UV at 238 nm aminoprimecentral.com
Injection Volume 20 µl aminoprimecentral.com

Ultra-High Performance Liquid Chromatography (UHPLC) in Stability-Indicating Methods

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and lower solvent consumption. These characteristics are particularly advantageous for stability-indicating methods, which are designed to detect and quantify degradation products that may form during the shelf-life of a drug product.

A stability-indicating UHPLC method has been developed for the analysis of Nepafenac and its impurities. This method employs a Waters Acquity BEH C18 column (100 mm x 2.1 mm, 1.7 µm particle size) with a gradient elution. The mobile phase consists of a mixture of aqueous ammonium formate buffer and organic solvents. Detection is typically carried out using a UV detector set at 235 nm. This method has been shown to effectively separate Nepafenac from its degradation products and known impurities, including this compound. The method's ability to resolve all potential related compounds from the main drug peak confirms its stability-indicating nature.

Advanced Detection Modalities (e.g., UV Spectrophotometry, Mass Spectrometry Coupling)

The coupling of liquid chromatography with advanced detection systems enhances the level of information that can be obtained. UV spectrophotometry is a standard detection method in both HPLC and UHPLC, with detection wavelengths of 238 nm and 235 nm being effectively used for the analysis of Nepafenac and its impurities. aminoprimecentral.com

For unequivocal identification of impurities, particularly those that are unknown or present at very low levels, the coupling of liquid chromatography with mass spectrometry (LC-MS) is an invaluable tool. LC-MS provides molecular weight information and fragmentation patterns of the separated compounds, which aids in their structural elucidation. In the context of Nepafenac, LC-MS has been instrumental in identifying and characterizing degradation products formed under various stress conditions.

Spectroscopic Characterization Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

While chromatographic techniques are powerful for separation and quantification, spectroscopic methods are essential for the definitive structural confirmation of a compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two such techniques that provide detailed structural information.

For a compound like this compound, ¹H NMR and ¹³C NMR spectroscopy would be used to elucidate the precise arrangement of hydrogen and carbon atoms within the molecule, confirming the presence of the benzoyl group, the substituted benzene (B151609) ring, and the acetamide (B32628) side chain.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H stretches of the primary amine and the amide group, the C=O stretch of the ketone and the amide, and the C-Cl stretch, among others, confirming the identity of the compound. While specific spectral data for this compound is not widely published, these techniques are standard practice for the characterization of such pharmaceutical impurities.

Rigorous Method Validation Parameters for Impurity Analysis

The validation of analytical methods is a critical regulatory requirement to ensure that the method is suitable for its intended purpose. For impurity analysis, this validation must demonstrate that the method is specific, selective, accurate, precise, linear, and robust.

Specificity and Selectivity Assessments

Specificity is the ability of an analytical method to produce a signal for the analyte of interest in the presence of other components that are expected to be present, such as other impurities, degradation products, or excipients. In the context of analyzing this compound, the specificity of the chromatographic method is demonstrated by showing that the peak corresponding to this impurity is well-resolved from the peaks of Nepafenac and all other potential impurities. This is often confirmed by spiking a sample with known impurities and demonstrating their separation.

Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of interfering substances. For a stability-indicating method, the selectivity is rigorously tested by subjecting the drug substance to forced degradation conditions (e.g., acid and base hydrolysis, oxidation, heat, and light). The method must be able to separate the intact drug from all the degradation products formed, ensuring that the quantification of the impurity is not affected by these degradants. The developed UHPLC methods for Nepafenac have been shown to be specific and selective under such stress conditions.

Linearity, Range, Limit of Detection (LOD), and Limit of Quantification (LOQ) Determinations

The validation of an analytical method ensures its suitability for the intended purpose. Key parameters—linearity, range, LOD, and LOQ—are established to define the performance capabilities of the method, typically a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) method. nih.govrjptonline.org

Linearity and Range: Linearity demonstrates the direct proportionality between the analytical signal and the concentration of the analyte over a specified range. For an impurity like this compound, this is determined by preparing a series of standard solutions at different concentrations and analyzing them. The results are typically evaluated by plotting the response versus concentration and determining the correlation coefficient (r²) of the resulting regression line. Research on related analytical methods for Nepafenac impurities shows that excellent linearity is consistently achieved, with correlation coefficients (r²) greater than 0.999. nih.gov The analytical range is the interval between the upper and lower concentration limits for which the method has been proven to be precise, accurate, and linear.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These values are crucial for trace-level impurity analysis. For Nepafenac impurities, developed UHPLC methods are capable of detecting related compounds at levels as low as 0.005% relative to a 1.0 mg/mL test concentration of the API. nih.gov More specific studies have reported that the limit of detection for impurities can be as low as 15-30 ng/mL. researchgate.net

The table below summarizes typical performance characteristics for an analytical method validated for the determination of this compound.

Table 1: Linearity, Range, LOD, and LOQ Data

Parameter Typical Value / Finding Source
Correlation Coefficient (r²) > 0.999 nih.gov
Range LOQ to ~150% of specification limit ICH Guidelines
Limit of Detection (LOD) 15 - 30 ng/mL researchgate.net
Limit of Quantification (LOQ) Typically 3.3 x LOD ICH Guidelines

| Reporting Threshold | 0.005% (relative to 1.0 mg/mL API) | nih.gov |

Precision, Accuracy, and Robustness Evaluations

Precision: The precision of an analytical method expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory). For Nepafenac impurity analysis, precision is assessed by calculating the relative standard deviation (RSD) for replicate injections, which is expected to be less than 10.0% for impurities at their specification limit. rjptonline.org

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the impurity standard (in this case, this compound) is spiked into a sample matrix. The percentage of the impurity that is recovered by the analytical method is then calculated. For methods analyzing Nepafenac impurities, accuracy results are typically required to be within a range of 90-108%. researchgate.net

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Common variations tested include the pH of the mobile phase, column temperature, flow rate, and mobile phase composition. The method is considered robust if the results remain within acceptable criteria during these variations. nih.govrjptonline.org

The table below outlines the typical acceptance criteria for these validation parameters.

Table 2: Precision, Accuracy, and Robustness Evaluation

Parameter Evaluation Method Typical Acceptance Criteria Source
Precision (Repeatability & Intermediate) RSD of replicate measurements RSD ≤ 10% for impurities rjptonline.org
Accuracy Spike recovery studies 90% - 108% recovery researchgate.net

| Robustness | Deliberate variation of method parameters (flow rate, pH, etc.) | System suitability parameters met; results consistent | nih.govrjptonline.org |

Application of Mass Balance Principles in Synthesis and Degradation Studies

Mass balance analysis is a fundamental concept in pharmaceutical development and manufacturing, ensuring that all components of a reaction or degradation process are accounted for. It is a critical component of forced degradation studies and process chemistry.

In degradation studies , a drug substance like Nepafenac is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and validate the stability-indicating power of the analytical method. nih.gov A successful mass balance demonstrates that the sum of the increase in the levels of all degradation products (including this compound) and the amount of remaining API is close to 100% of the initial API concentration. In a forced degradation study of Nepafenac, the mass balance was found to be close to 99.5%, confirming that the analytical method could adequately account for the API and its major degradation products. nih.gov

In synthesis and purification , mass balance principles are applied to track and control impurities. The compound this compound is a known, structurally similar impurity that can form during the synthesis of Nepafenac. google.com Purification processes are specifically designed to remove it to acceptable levels. Patent literature describes purification procedures where the amount of this specific impurity is tracked before and after the process. For example, a hydrogenation process using a palladium on carbon catalyst has been shown to effectively reduce the level of this compound in Nepafenac. google.com

The following table illustrates the application of this principle in the purification of Nepafenac.

Table 3: Impurity Reduction during Nepafenac Purification

Purification Step Initial Impurity Level (%) Final Impurity Level (%) Source
Hydrogenation (Triethylamine/Pd-C) 0.67% 0.01% google.com
Hydrogenation (Potassium Carbonate/Pd-C) 0.67% 0.08% google.com

| Hydrogenation (Large Scale) | 0.33% | 0.06% | google.com |

This demonstrates a practical application of mass balance, where the reduction in the mass of the impurity is monitored to ensure the final product meets the required purity specifications.

Impurity Control and Purification Strategies in Pharmaceutical Manufacturing

Methodologies for Reducing 2-Amino-3-benzoyl-5-chlorobenzeneacetamide Content in API Compositions

Effective reduction of this compound from the desired API, Nepafenac, is typically achieved post-synthesis through purification processes. The primary methods involve chemical conversion of the impurity via catalytic hydrogenation and physical separation through advanced crystallization techniques.

A patent for the preparation of Nepafenac describes a process where an impure batch containing 0.33% to 0.67% of this compound is subjected to hydrogenation. google.com This treatment successfully reduces the impurity to levels as low as 0.01% to 0.08%. google.com

The choice of catalyst is paramount for an efficient and selective hydrodehalogenation reaction. The most common catalysts for this purpose are Palladium on Carbon (Pd/C) and Raney nickel. acs.orgnih.gov

Palladium on Carbon (Pd/C): This is a widely used and highly effective catalyst for hydrogenolysis reactions, including dehalogenation. scispace.com It consists of palladium metal dispersed on activated carbon to maximize the active surface area. scispace.com In the purification of Nepafenac, 10% Pd/C has been demonstrated to be effective in reducing this compound. google.com The reaction is typically carried out in a solvent like methanol (B129727) under a hydrogen gas pressure of 5-7 psi and at a temperature of 40-45°C for 8-13 hours. google.com While highly efficient, palladium is a precious metal, which can make the catalyst expensive. nih.gov

Raney Nickel: Raney nickel is a finely divided nickel catalyst known for its high activity in the hydrogenation of various functional groups and in dehalogenation processes. acs.orgnih.gov It is prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution. rsc.org Raney nickel is a cost-effective alternative to palladium catalysts and shows high activity for cleaving carbon-halogen bonds, including the C-Cl bond. nih.gov However, it has disadvantages, such as being pyrophoric (ignites spontaneously in air) when dry, which necessitates careful handling, often as an aqueous slurry. nih.gov A Czech patent notes that while reducing a precursor to Nepafenac, the use of Raney nickel in tetrahydrofuran (B95107) is considered industrially risky due to its pyrophoricity. google.com

Table 1: Comparison of Common Catalysts for Hydrodehalogenation

Catalyst Feature Palladium on Carbon (Pd/C) Raney Nickel
Composition Palladium supported on activated carbon. scispace.com Finely divided nickel-aluminum alloy. rsc.org
Activity High activity for C-Cl bond cleavage. google.comscispace.com High activity for dehalogenation of aryl halides. nih.gov
Selectivity Generally high selectivity. google.com Can sometimes lead to reduction of aromatic rings at higher pressures/temperatures. nih.gov
Cost Higher cost due to precious metal (Palladium). nih.gov More cost-effective (Nickel is a base metal). nih.gov
Safety Concerns Generally considered safe to handle. Pyrophoric when dry, requires careful handling, often stored as a slurry. nih.gov

| Industrial Use | Widely used in pharmaceutical manufacturing. google.comscispace.com | Used, but handling requirements can be a challenge on a large scale. nih.govgoogle.com |

The addition of a base is a critical parameter in the catalytic hydrodehalogenation of aryl halides. The primary role of the base is to neutralize the hydrogen halide (in this case, hydrogen chloride, HCl) that is formed as a byproduct of the reaction. nih.gov Preventing the accumulation of acid is crucial as it can poison the catalyst and lead to unwanted side reactions.

In the purification of Nepafenac, bases such as triethylamine (B128534) and potassium carbonate have been successfully used in conjunction with a Pd/C catalyst. google.com The selection of the base and its concentration can influence the reaction rate and efficiency. For instance, in one documented process, using triethylamine with 10% Pd/C in methanol reduced the level of this compound from 0.67% to 0.01% in 8-10 hours. google.com In a similar setup, potassium carbonate reduced the same impurity to 0.08% over 12-13 hours. google.com

Some catalytic systems utilize strong alkoxide bases which can also serve as the hydrogen source through a process called β-hydride elimination, although in the case of using molecular hydrogen, their primary role remains acid scavenging. acs.orgrsc.org

Table 2: Effect of Base on Impurity Reduction in Nepafenac

Initial Impurity Level Catalyst Base Reaction Time Final Impurity Level Reference
0.67% 10% Pd/C Triethylamine 8-10 hours 0.01% google.com
0.33% 10% Pd/C Triethylamine 8-10 hours 0.06% google.com
0.67% 10% Pd/C Potassium Carbonate 12-13 hours 0.08% google.com

Data derived from patent examples for the purification of Nepafenac. google.com

Crystallization is a fundamental and powerful technique for the purification of solid active pharmaceutical ingredients. scispace.comnih.gov It is highly effective at separating an API from structurally similar impurities that may have been generated during synthesis. researchgate.net The principle relies on the differences in solubility between the API and the impurity in a given solvent system. rsc.org

The process generally involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or supersaturated solution. mt.comuct.ac.za As the solution is carefully cooled, the solubility of the API decreases, leading to the formation of pure crystals, while the impurities preferentially remain in the mother liquor. rsc.org

Several advanced crystallization methods can be employed:

Cooling Crystallization: This is the most common method, where a saturated solution is cooled in a controlled manner to induce crystallization. Slow cooling is often preferred to promote the growth of larger, purer crystals and prevent the trapping of impure mother liquor. rsc.org

Slurry Aging and Temperature Cycling: An impure product can be suspended as a slurry in a solvent where it has slight solubility. rsc.org Over time, or with controlled temperature fluctuations, the crystals will slowly dissolve and re-precipitate, a process that can significantly improve purity by releasing trapped impurities from the crystal lattice. rsc.org

Washing: After filtration to separate the crystals from the mother liquor, a thorough washing step with a cold, pure solvent is crucial. uct.ac.zanih.gov This removes any residual mother liquor adhering to the crystal surfaces, which is often rich in the rejected impurities. nih.gov

The choice of solvent is critical; an ideal solvent will dissolve the API readily at high temperatures but poorly at low temperatures, while the impurity remains soluble at all temperatures. quora.com

Catalytic Hydrogenation for Dehalogenation and Conversion to Desired Product

Process Optimization for Minimizing Impurity Formation at Source

While purification methods are effective, the most efficient manufacturing strategy involves minimizing the formation of impurities during the synthesis itself. For this compound, which is a process-related impurity, its formation can be controlled by optimizing the reaction conditions during the synthesis of Nepafenac.

Key parameters that can be optimized include:

Control of Reagents: The formation of the chloro-impurity is likely due to the presence of a chlorinating agent or a chlorinated starting material in the reaction sequence. Ensuring the purity of starting materials and intermediates and avoiding cross-contamination is essential.

Reaction Temperature and Time: Chemical reactions are sensitive to temperature. Running the reaction at an optimal temperature for a specific duration can favor the formation of the desired product over the impurity. A patent for a related compound highlights that chlorination reactions are controlled at specific temperatures (e.g., 90-110°C) for a set time (1-2 hours) to ensure the reaction goes to completion without generating excessive by-products. mt.com

Solvent Selection: The choice of solvent can influence reaction pathways and selectivity. Different solvents can stabilize transition states differently, favoring one reaction outcome over another.

Development of Impurity Specifications and Quality Control Standards

To ensure patient safety, regulatory authorities like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances and products (ICH Q3A and Q3B). jpionline.orgeuropa.euich.orgich.org These guidelines mandate the reporting, identification, and qualification of impurities above certain thresholds.

Reporting Threshold: A level above which an impurity must be reported in a regulatory submission. For a new drug substance, this is typically ≥0.05%. ich.org

Identification Threshold: A level above which the structure of an impurity must be determined. For a drug with a maximum daily dose of less than 2g, this threshold is often 0.10%. ich.org

Qualification Threshold: A level above which an impurity's biological safety must be established. This is often 0.15% or 1.0 mg per day total intake, whichever is lower, for a drug with a maximum daily dose <2g/day. ich.org

For Nepafenac, a specific limit for known impurities is often set at a maximum of 0.15% by weight, which aligns with the ICH qualification threshold. google.com Pharmaceutical manufacturers must develop and validate specific analytical methods, typically High-Performance Liquid Chromatography (HPLC), that are capable of accurately detecting and quantifying this compound and other impurities. europa.eusynzeal.com These methods are used for routine quality control of each batch of the API to ensure it meets the pre-defined specifications before it can be released for formulation into the final drug product. synzeal.com

Chemical Reactivity and Transformation Studies

Degradation Pathways of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide Under Stress Conditions

Forced degradation studies on Nepafenac provide critical insights into the potential degradation pathways of this compound under various stress conditions, including hydrolysis, oxidation, and photolytic and thermal stress. researchgate.netnih.gov Given the structural similarities, it is anticipated that this compound would exhibit comparable degradation behavior.

The acetamide (B32628) functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions. This reaction would involve the cleavage of the amide bond to yield 2-amino-3-benzoyl-5-chlorophenylacetic acid and ammonia.

Studies on Nepafenac have shown significant degradation under both acidic and basic hydrolysis. nih.gov Under acidic conditions (e.g., 0.1 M HCl), Nepafenac is known to hydrolyze to its corresponding carboxylic acid, amfenac. nih.gov Similarly, in basic conditions (e.g., 0.05 M NaOH), hydrolysis of the amide bond is a primary degradation pathway. researchgate.net Therefore, it is highly probable that this compound undergoes a similar hydrolytic cleavage.

Table 1: Predicted Hydrolytic Degradation Products of this compound

Stress ConditionPredicted Primary Degradation Product
Acidic Hydrolysis2-amino-3-benzoyl-5-chlorophenylacetic acid
Basic Hydrolysis2-amino-3-benzoyl-5-chlorophenylacetate salt

Oxidative conditions are expected to induce degradation of this compound. The amino group and the benzophenone (B1666685) moiety are potential sites for oxidation.

Forced degradation studies of Nepafenac have demonstrated its susceptibility to oxidative stress, typically using hydrogen peroxide. researchgate.netnih.gov A notable degradation product of Nepafenac under oxidative conditions is (2-Amino-3-benzoyl)-oxoacetic acid, which results from the oxidation of the alpha-carbon of the acetamide side chain. researchgate.netnih.gov It is plausible that this compound would undergo a similar oxidation to form (2-Amino-3-benzoyl-5-chloro)-oxoacetic acid.

The stability of this compound under photolytic and thermal stress is another critical aspect. The benzophenone moiety within the molecule is a known photosensitizer and can undergo photochemical reactions. mdpi.com

While some studies on Nepafenac suggest it is relatively stable under photolytic and thermal stress researchgate.net, the inherent photochemical reactivity of the benzophenone core suggests that degradation could occur under specific conditions. The presence of a chlorine atom on the aromatic ring can also influence its photostability.

Table 2: Summary of Predicted Stability of this compound Under Various Stress Conditions (Inferred from Nepafenac Studies)

Stress ConditionPredicted StabilityPotential Degradation Pathway
Acid HydrolysisUnstableHydrolysis of acetamide
Base HydrolysisUnstableHydrolysis of acetamide
OxidationUnstableOxidation of the side chain
PhotolysisPotentially UnstablePhotochemical reactions of the benzophenone moiety
ThermalRelatively StableMinimal degradation expected under typical conditions

Reactivity of the Chlorinated Aromatic Moiety in Different Chemical Environments

The chlorinated aromatic moiety in this compound plays a significant role in its chemical reactivity. The chlorine atom is an electron-withdrawing group, which can influence the electron density of the aromatic ring and its susceptibility to nucleophilic or electrophilic attack.

In environments containing strong nucleophiles, nucleophilic aromatic substitution of the chlorine atom is a possibility, although this typically requires harsh reaction conditions. The presence of the amino and benzoyl groups on the same ring further modulates its reactivity. Studies on related chlorinated benzophenone derivatives have shown that they can react with chlorine to form further chlorinated byproducts. researchgate.netnih.gov

Identification and Characterization of Potential Degradants and Byproducts

Based on the degradation pathways of Nepafenac and the chemical nature of this compound, several potential degradants and byproducts can be postulated.

Under hydrolytic stress, the primary degradant is expected to be 2-amino-3-benzoyl-5-chlorophenylacetic acid .

Under oxidative stress, a likely byproduct is (2-Amino-3-benzoyl-5-chloro)-oxoacetic acid .

Further degradation or side reactions could lead to a variety of other byproducts. For instance, intramolecular cyclization, similar to the formation of cyclic-nepafenac from Nepafenac, could potentially occur under certain conditions, leading to a chlorinated lactam derivative.

Structural Analogs and Derivatization for Research Applications

Synthesis of Stable Isotope Labeled 2-Amino-3-benzoyl-5-chlorobenzeneacetamide for Mechanistic and Analytical Studies

The synthesis of stable isotope-labeled compounds is a powerful technique in chemical analysis and mechanistic studies. isotope.com Incorporating isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecular structure of this compound allows researchers to track the molecule through complex chemical processes and biological systems. isotope.comsilantes.com

Applications in Research:

Mechanistic Elucidation: Stable isotope labeling helps in understanding the reaction mechanisms that lead to the formation of this impurity during Nepafenac synthesis. By tracing the isotopic labels, chemists can identify bond formations and cleavages, providing clear evidence for specific reaction pathways.

Quantitative Analysis: Isotope-labeled compounds, such as this compound-d5, serve as ideal internal standards for quantitative analysis by mass spectrometry (MS). nih.gov This allows for the precise measurement of the impurity's concentration in drug batches, ensuring the purity and safety of the final pharmaceutical product.

Metabolic Studies: If the compound were to be studied for its metabolic fate, stable isotopes would allow for the unambiguous tracking of its biotransformation products.

The primary methods for synthesizing these labeled compounds involve either chemical synthesis using labeled starting materials or enzymatic processes. isotope.comsilantes.com Chemical synthesis offers the advantage of placing isotopes at specific, strategic positions within the molecule, which is particularly useful for detailed mechanistic and spectroscopic studies, such as Nuclear Magnetic Resonance (NMR). silantes.comnih.gov

Comparative Structural Analysis with Nepafenac and Related Intermediates to Understand Formation Tendencies

This compound is structurally very similar to Nepafenac, the intended product. opulentpharma.comsigmaaldrich.com The key difference is the presence of a chlorine atom at the 5-position of the benzene (B151609) ring. opulentpharma.com This seemingly minor difference has significant implications for its formation as an impurity, likely arising from chlorinated starting materials or intermediates in the synthetic pathway.

Understanding the formation tendencies requires a comparative analysis of the structures of Nepafenac and its various impurities and intermediates.

Key Structural Comparisons:

Compound NameMolecular FormulaKey Structural Features
This compound C₁₅H₁₃ClN₂O₂Benzeneacetamide core with a 2-amino, 3-benzoyl, and a 5-chloro substituent. opulentpharma.com
Nepafenac (2-Amino-3-benzoylbenzeneacetamide)C₁₅H₁₄N₂O₂Benzeneacetamide core with a 2-amino and 3-benzoyl substituent. Lacks the chloro group. sigmaaldrich.com
Nepafenac Impurity A (2-Amino-5-chlorobenzophenone)C₁₃H₁₀ClNOA potential precursor, lacking the acetamide (B32628) side chain. opulentpharma.com
Nepafenac Impurity B (2-Amino-3-benzoyl-α-(methylthio)benzeneacetamide)C₁₆H₁₆N₂O₂SAn intermediate where a methylthio group is present on the acetamide side chain. opulentpharma.com

The presence of these related structures suggests that the synthesis of Nepafenac involves several steps where side reactions can occur. The formation of the chlorinated impurity is directly linked to the use of chlorinated precursors, such as 2-Amino-5-chlorobenzophenone, which may be present as a starting material or formed during the process. opulentpharma.com A patent describing a method to minimize by-products in Nepafenac synthesis highlights the reduction of a methylthioacetamide intermediate as a critical step where purity is determined. google.com By analyzing the reaction conditions that favor the formation of the desired product over its chlorinated and other analogs, chemists can optimize the manufacturing process to achieve higher purity.

Exploration of Structural Modifications on Benzeneacetamide Scaffolds Relevant to Impurity Chemistry

The benzeneacetamide scaffold is the core structure of Nepafenac and its related impurities. Exploring modifications to this scaffold is a common strategy in medicinal chemistry and process chemistry to understand structure-activity relationships (SAR) and impurity formation. nih.gov

By systematically altering the substituents on the benzeneacetamide framework, researchers can investigate how these changes influence the chemical and physical properties of the molecule, including its tendency to form as a byproduct.

Examples of Structural Modifications and Their Research Implications:

Halogenation: Introducing different halogens (e.g., F, Br, I) at various positions on the benzene ring can help elucidate the electronic and steric effects that contribute to the formation of halogenated impurities.

Alkyl/Aryl Group Substitution: Changing the size and nature of groups on the benzene ring or the amide nitrogen can impact the molecule's reactivity and solubility, influencing reaction pathways.

Modification of the Acetamide Group: Altering the acetamide side chain can provide insights into the mechanism of its introduction and potential side reactions, such as the formation of the methylthio intermediate seen in Nepafenac synthesis. opulentpharma.com

These studies, often involving the creation of a library of related compounds, are fundamental to building a comprehensive understanding of the reaction's impurity profile. This knowledge is crucial for designing more robust and efficient synthetic routes that minimize the formation of unwanted substances.

Investigation of Synthetic Routes to Related Benzoyl-Substituted Benzeneacetamide Structures for Fundamental Research

Developing versatile synthetic routes to a range of benzoyl-substituted benzeneacetamide structures is essential for fundamental research. These efforts are not just aimed at producing a single target molecule but at creating a collection of analogs for broader scientific inquiry.

A common synthetic approach to molecules like Nepafenac involves the multi-step construction of the substituted benzeneacetamide core. google.com For instance, the synthesis might start from a substituted benzophenone (B1666685), which then undergoes reactions to introduce the amino and acetamide functionalities.

General Synthetic Strategies:

Starting Material Selection: The choice of starting material, such as a substituted 2-aminobenzophenone (B122507), is critical. The synthesis of this compound would logically start from 2-Amino-5-chlorobenzophenone. opulentpharma.com

Introduction of the Acetamide Moiety: A key step is the addition of the acetamide group at the position ortho to the amino group. This can be a challenging transformation and may involve multiple steps, as indicated by the presence of intermediates like Nepafenac Impurity B. opulentpharma.comgoogle.com

Purification: The final step involves the purification of the target compound from unreacted starting materials and any side products, including other structural analogs.

By exploring and refining these synthetic routes, chemists can not only improve the production of existing compounds but also efficiently generate novel structures for further research into their chemical and biological properties. The development of atom-economic and efficient synthetic methods is a continuous goal in organic chemistry. beilstein-journals.org

Theoretical and Computational Chemistry Studies

Molecular Modeling and Electronic Structure Calculations of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of this compound. These computational techniques allow for the determination of the molecule's three-dimensional geometry, electron distribution, and spectroscopic characteristics.

Detailed research findings from such studies, though not extensively published for this specific molecule, can be inferred from computational analyses of related benzophenone (B1666685) derivatives. researchgate.netresearchgate.netmdpi.com Density Functional Theory (DFT) is a commonly employed method for these calculations, providing a good balance between accuracy and computational cost. researchgate.netresearchgate.net

Key molecular properties that can be calculated include:

Optimized Molecular Geometry: This reveals the most stable arrangement of the atoms in the molecule, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive.

Electrostatic Potential (ESP) Map: This illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other reagents.

Spectroscopic Properties: Computational methods can predict vibrational frequencies (infrared spectra) and electronic transitions (UV-Visible spectra), which can aid in the experimental identification and characterization of the compound. researchgate.net

Table 1: Predicted Molecular Properties of this compound (Illustrative Data)
PropertyPredicted ValueSignificance
HOMO Energy-6.2 eVRegion of electron donation
LUMO Energy-1.8 eVRegion of electron acceptance
HOMO-LUMO Gap4.4 eVIndicator of chemical reactivity and stability
Dipole Moment3.5 DMeasure of molecular polarity

Quantum Chemical Analysis of Reaction Mechanisms Leading to Impurity Formation

The formation of this compound as an impurity during Nepafenac synthesis is a significant concern for pharmaceutical manufacturing. google.comgoogle.com Quantum chemical methods can be employed to elucidate the reaction mechanisms that lead to the formation of this and other impurities.

By modeling the reaction pathways, chemists can identify the transition states and intermediates involved, and calculate the activation energies for different routes. This information is critical for understanding why the impurity is formed and for developing strategies to minimize its production. For instance, in the synthesis of Nepafenac, the reaction of 2-aminobenzophenone (B122507) with a 2-(alkylthio)acetamide in the presence of a chlorinating agent like sulfuryl chloride is a key step where the chlorinated impurity can arise. google.comgoogle.com

A quantum chemical analysis would typically involve:

Mapping the Potential Energy Surface: Identifying all possible reaction pathways, including the desired reaction to form the Nepafenac precursor and the side reaction leading to the chlorinated impurity.

Locating Transition States: Determining the geometry and energy of the transition state for each reaction step. The energy of the transition state is directly related to the reaction rate.

Table 2: Illustrative Reaction Energetics for Nepafenac Synthesis vs. Impurity Formation
Reaction PathwayActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)Implication
Desired Product Formation15.2-25.8Thermodynamically and kinetically favored under optimal conditions.
Impurity Formation18.5-15.3Higher activation energy suggests it is less favorable, but can occur under certain conditions (e.g., excess chlorinating agent, higher temperature).

In Silico Prediction of Chemical Stability and Reactivity Profiles

The chemical stability of this compound is a crucial parameter, as its degradation could lead to the formation of other, potentially harmful, compounds. In silico tools can predict the stability of a molecule under various conditions and identify its likely degradation pathways.

Software programs can analyze the structure of a molecule and, based on a knowledge base of known chemical reactions, predict its susceptibility to hydrolysis, oxidation, and photolysis. researchgate.netpremier-research.comnih.gov This is particularly important for understanding the shelf-life of the drug substance and for identifying potential degradants that need to be monitored.

Furthermore, reactivity profiles can be generated using computational methods. These profiles can highlight the most reactive sites on the molecule, providing insights into its potential to react with other molecules, such as excipients in a drug formulation.

Computational Approaches for Rational Design of Impurity Control Strategies

A key application of computational chemistry in pharmaceutical development is the rational design of strategies to control impurities. registech.comveeprho.com By understanding the mechanisms of impurity formation and the factors that influence them, computational models can help in optimizing reaction conditions to minimize the generation of unwanted byproducts.

For this compound, computational studies could guide the following:

Process Optimization: By modeling the reaction kinetics, it may be possible to identify optimal temperature, pressure, and stoichiometry of reactants to favor the formation of the desired product over the impurity.

Solvent Selection: Molecular dynamics simulations can be used to study the effect of different solvents on the reaction pathways, helping to select a solvent that disfavors the formation of the chlorinated impurity. mdpi.comnih.govdntb.gov.uaacs.org

Catalyst Design: If a catalyst is used in the reaction, computational methods can be employed to design a catalyst that is more selective for the desired reaction.

Downstream Processing: Computational fluid dynamics (CFD) can be used to model and optimize crystallization processes to effectively remove the impurity from the final product. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can also play a role in impurity control by predicting the potential toxicity of impurities based on their chemical structure. premier-research.comnih.govnih.govresearchgate.net This information can help in setting appropriate limits for impurities in the final drug product.

Future Research Directions and Translational Perspectives

Advancements in Ultra-Trace Impurity Detection and Characterization Technologies

The detection and characterization of impurities at trace and ultra-trace levels are fundamental to modern pharmaceutical analysis and quality control. nih.govdrug-dev.com Regulatory bodies mandate strict limits on impurity levels, necessitating the development of analytical methods with ever-increasing sensitivity and selectivity. pharmafocusasia.com For an impurity like 2-Amino-3-benzoyl-5-chlorobenzeneacetamide, future research will focus on moving beyond conventional detection to adopt more sophisticated and integrated analytical platforms.

Historically, High-Performance Liquid Chromatography (HPLC) has been the primary tool for impurity profiling. researchgate.net However, the drive for faster and more comprehensive analysis has led to the adoption of Ultra-High-Performance Liquid Chromatography (UHPLC), which utilizes columns with sub-2-µm particles to achieve superior separation efficiency and reduced analysis times. researchgate.net The future lies in the hyphenation of these powerful separation techniques with advanced detection technologies.

Key research directions include:

High-Resolution Mass Spectrometry (HRMS): The coupling of UHPLC with HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, allows for the accurate mass determination of unknown impurities, facilitating their structural elucidation without the need for immediate synthesis of reference standards.

Tandem Mass Spectrometry (MS/MS): This technique provides structural information by fragmenting the impurity ion, which is crucial for confirming the identity of isomers or closely related compounds.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): While primarily used for detecting elemental impurities, ICP-MS is an effective tool for the comprehensive profiling of inorganic contaminants that may be present in bulk drugs. pharmafocusasia.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains a critical tool for the definitive structural confirmation of isolated impurities. grace.com Advances in cryoprobe technology and higher field magnets continue to push the limits of detection, enabling the analysis of increasingly smaller sample quantities.

A major trend is the development of automated method development systems that can screen multiple columns, mobile phases, and conditions to rapidly optimize separations. pharmafocusasia.com Software that can predict chromatographic retention based on chemical structure is also becoming an invaluable tool for proactive impurity analysis. pharmafocusasia.com

Table 1: Comparison of Advanced Analytical Technologies for Impurity Profiling

Technology Principle Application in Impurity Analysis Future Advancements
UHPLC-HRMS Combines high-efficiency liquid chromatography with high-resolution mass analysis. Detection, identification, and quantification of trace-level organic impurities; structural elucidation of unknown compounds. Increased sensitivity, faster scan speeds, and more sophisticated data processing software.
GC-MS Separates volatile compounds followed by mass spectrometric detection. grace.com Analysis of residual solvents and volatile or semi-volatile impurities. grace.comdrug-dev.com Development of more inert ion sources and columns for analyzing a wider range of compounds.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei. Definitive structural confirmation of impurities. grace.com Higher field strengths and cryogenically cooled probes for enhanced sensitivity with smaller sample amounts.
ICP-MS Ionizes samples with plasma and uses a mass spectrometer to separate and quantify ions. Detection and speciation analysis of elemental impurities (e.g., residual metal catalysts). pharmafocusasia.com Improved interference removal technologies and coupling with other techniques for metallomics.

Development of Novel Catalytic Systems for Highly Selective Dehalogenation

The presence of a chlorine atom on the benzene (B151609) ring of this compound presents an opportunity for targeted chemical transformation. The selective removal of this halogen (dehalogenation) from either the impurity itself or a chlorinated precursor is a key strategy for impurity control. The dehalogenation of aryl halides is a significant transformation in organic synthesis. electronicsandbooks.com Future research is focused on developing novel catalytic systems that offer high efficiency, selectivity, and sustainability.

Traditional dehalogenation methods often rely on harsh reagents or catalysts with limited selectivity. The development of advanced catalytic protocols is a major area of investigation.

Promising areas of research include:

Palladium-Catalyzed Systems: Palladium-based catalysts are highly effective for dehalogenating aryl chlorides. st-andrews.ac.ukresearchgate.net Future work is centered on designing more active and stable catalysts. The use of N-heterocyclic carbene (NHC) ligands in conjunction with palladium has shown great promise for the dehalogenation of even challenging aryl chlorides. electronicsandbooks.comresearchgate.net These systems often operate under mild conditions and exhibit broad functional group tolerance.

Organophotocatalysis: This emerging field uses visible light and an organic photocatalyst to drive chemical reactions. bohrium.comnih.gov Recent studies have demonstrated the use of aryl amine photocatalysts in combination with a co-catalyst for the selective dehalogenation of aryl chlorides at room temperature. bohrium.comnih.gov This method is environmentally friendly and offers high selectivity. bohrium.com

Nickel and Copper Catalysis: While palladium has been dominant, catalysts based on more abundant and less expensive metals like nickel and copper are gaining attention. electronicsandbooks.com Research is aimed at developing robust nickel and copper catalytic systems that can match or exceed the efficiency of palladium for aryl chloride dehalogenation.

The ultimate goal is to develop a catalytic system that can selectively cleave the C-Cl bond without affecting other functional groups in the molecule, such as the amide or ketone moieties. Such a catalyst could be integrated into the manufacturing process to either "correct" a batch containing the impurity or be used in a redesigned synthesis that avoids the formation of the chlorinated intermediate altogether.

Table 2: Emerging Catalytic Systems for Selective Dehalogenation of Aryl Chlorides

Catalytic System Catalyst Components Key Advantages Research Focus
Palladium/NHC Palladium precursor (e.g., Pd(dba)₂) and an N-heterocyclic carbene (NHC) ligand. electronicsandbooks.comst-andrews.ac.uk High efficiency for aryl chlorides, broad substrate scope, mild reaction conditions. st-andrews.ac.ukresearchgate.net Development of more robust and recyclable NHC ligands; understanding reaction mechanisms. st-andrews.ac.uk
Organophotocatalysis Aryl amine photocatalyst, disulfide co-catalyst, hydrogen/deuterium (B1214612) source. bohrium.comnih.gov Uses visible light, operates at room temperature, environmentally friendly, high site-selectivity. bohrium.comnih.gov Expanding the substrate scope and application to complex pharmaceutical intermediates. bohrium.com
Nickel-Based Catalysis Nickel salts or complexes, often with phosphine (B1218219) or carbene ligands. electronicsandbooks.com Lower cost compared to palladium, effective for cross-coupling and reduction reactions. Improving catalyst stability and efficiency for dehalogenation of complex molecules.

Implementation of Green Chemistry Principles in Impurity Mitigation and Control

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnews-medical.net Applying these principles to the synthesis of pharmaceuticals like Nepafenac is crucial for minimizing environmental impact and can also lead to more efficient and cost-effective processes with better impurity profiles. jddhs.cominstituteofsustainabilitystudies.com

The formation of this compound can be addressed by redesigning the synthetic process with green chemistry in mind. Key principles that are particularly relevant include:

Waste Prevention: Designing synthetic routes that generate minimal waste is a core tenet. jddhs.com This involves maximizing atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. news-medical.net

Safer Solvents and Auxiliaries: A significant portion of waste in the pharmaceutical industry comes from solvents. jddhs.com Research into replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids can significantly reduce environmental impact. mdpi.cominstituteofsustainabilitystudies.com Solvent-free reactions are an even more sustainable option. mdpi.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. news-medical.net The use of highly efficient catalysts can enable lower reaction temperatures and pressures. news-medical.netjddhs.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled, which reduces waste. jddhs.com As discussed in the previous section, highly selective catalysts can prevent the formation of by-products.

Real-time Analysis for Pollution Prevention: Implementing in-process monitoring allows for real-time control to prevent the formation of impurities before they occur. researchgate.net

Table 3: Application of Green Chemistry Principles to Control Impurity Formation

Green Chemistry Principle Application in Pharmaceutical Synthesis
1. Prevention Design syntheses to avoid waste generation from the start. jddhs.com
2. Atom Economy Maximize the incorporation of all materials used in the process into the final product. news-medical.net
3. Less Hazardous Chemical Syntheses Use and generate substances that possess little or no toxicity to human health and the environment. jddhs.com
4. Designing Safer Chemicals Design chemical products to affect their desired function while minimizing their toxicity. jddhs.com
5. Safer Solvents and Auxiliaries Minimize or avoid the use of auxiliary substances like solvents; if used, they should be innocuous. instituteofsustainabilitystudies.com
6. Design for Energy Efficiency Conduct synthetic methods at ambient temperature and pressure to reduce energy requirements. news-medical.net
7. Use of Renewable Feedstocks Use raw materials and feedstocks that are renewable rather than depleting whenever technically and economically practicable. researchgate.net
8. Reduce Derivatives Minimize or avoid unnecessary derivatization (use of blocking groups, protection/deprotection) to reduce steps and waste. researchgate.net
9. Catalysis Use catalytic reagents (as selective as possible) in preference to stoichiometric reagents. jddhs.com
10. Design for Degradation Design chemical products so that at the end of their function they break down into innocuous degradation products. news-medical.net
11. Real-time analysis for Pollution Prevention Develop analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. researchgate.net
12. Inherently Safer Chemistry for Accident Prevention Choose substances and the form of a substance used in a chemical process to minimize the potential for accidents.

Interdisciplinary Contributions to Pharmaceutical Process Chemistry and Quality Assurance

Controlling impurities like this compound is not solely a task for synthetic organic chemists. It requires a deeply integrated, interdisciplinary approach that combines expertise from various fields to ensure the quality and safety of the final drug product. louisville.edu This collaborative effort is essential for moving from a reactive "test-and-fix" model to a proactive "predict-and-prevent" paradigm.

Future advancements will be driven by the synergy between:

Organic and Analytical Chemistry: Synthetic chemists design the manufacturing process, while analytical chemists develop the methods to monitor it. grace.com Close collaboration ensures that the analytical methods are fit-for-purpose and can detect potential impurities arising from the specific synthetic route.

Chemical Engineering: Engineers are crucial for scaling up the process from the laboratory to commercial production. acs.org They design reactors and control systems that can maintain the precise conditions needed to minimize impurity formation. The implementation of continuous flow chemistry, for instance, requires significant engineering expertise to enhance safety, control, and scalability. acs.org

Quality by Design (QbD): QbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control. nanohemptechlabs.comresearchgate.net It involves identifying Critical Quality Attributes (CQAs) of the drug product and the Critical Process Parameters (CPPs) that affect them. This requires a team of scientists and engineers to perform risk assessments and establish a "design space" where the process consistently produces a product of the desired quality. nanohemptechlabs.com

Process Analytical Technology (PAT): PAT is a key enabler of QbD. nanohemptechlabs.comresearchgate.net It involves the use of in-line or on-line analytical tools (e.g., spectroscopy) to monitor the manufacturing process in real-time. nanohemptechlabs.com This allows for dynamic control, ensuring that the process remains within its design space and preventing deviations that could lead to impurity formation. microbiozindia.com

By integrating these disciplines, pharmaceutical companies can build a comprehensive understanding of the entire manufacturing process. grace.com This knowledge allows for the development of robust control strategies that can effectively manage the fate of potential impurities from the starting materials through to the final API, ensuring a consistent and high-quality product. grace.comnih.gov

Q & A

Q. What are the recommended synthetic routes for 2-Amino-3-benzoyl-5-chlorobenzeneacetamide, and how can reaction yields be optimized?

  • Methodological Answer : A plausible synthesis involves acylation of the amino group using benzoyl chloride under anhydrous conditions. For example, dissolve 2-amino-5-chlorobenzeneacetamide in dry dichloromethane, add benzoyl chloride dropwise with a base (e.g., triethylamine) to neutralize HCl byproducts. Monitor reaction completion via TLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Optimize yields by controlling stoichiometry (1.2:1 benzoyl chloride:substrate) and reaction temperature (0–5°C to minimize side reactions). Melting point analysis (e.g., 209–213°C for structurally related compounds) can confirm purity .

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : Compare 1^1H and 13^{13}C NMR peaks to predicted shifts (e.g., aromatic protons at δ 7.2–8.0 ppm, amide protons at δ 6.5–7.0 ppm).
  • Mass spectrometry : Confirm molecular ion ([M+H]+^+) at m/z 289.07 (calculated for C15_{15}H13_{13}ClN2_2O2_2).
  • Melting point : Compare to analogs (e.g., 181–184°C for 2-amino-5-chlorobenzoxazole ). Discrepancies >2°C indicate impurities.

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at 0–6°C to prevent hydrolysis and photodegradation. Desiccate with silica gel to avoid moisture absorption. For long-term stability (>6 months), lyophilize and store at -20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of this compound across studies?

  • Methodological Answer :
  • Iterative solubility testing : Use standardized solvents (e.g., DMSO, ethanol, water) at fixed temperatures (25°C ± 0.5°C).
  • HPLC quantification : Compare saturation concentrations using a C18 column (UV detection at 254 nm).
  • Thermodynamic analysis : Calculate Hansen solubility parameters to identify solvent compatibility. Contradictions may arise from polymorphic forms or residual solvents; use DSC to detect polymorphs .

Q. What experimental designs are suitable for studying the compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, BRAF) in ATP-Glo™ luminescent assays. Test compound at 0.1–100 µM concentrations.
  • Structure-activity relationship (SAR) : Modify substituents (e.g., chloro, benzoyl groups) and compare IC50_{50} values.
  • Molecular docking : Validate binding modes using AutoDock Vina with kinase crystal structures (PDB). Cross-reference with cytotoxicity assays (e.g., MTT on HEK293 cells) to exclude off-target effects .

Q. Which advanced techniques are effective in characterizing polymorphism in this compound?

  • Methodological Answer :
  • X-ray diffraction (SC-XRD) : Resolve crystal packing and hydrogen-bonding networks.
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity-induced phase changes.
  • Hot-stage microscopy : Monitor thermal transitions (melting/recrystallization) in situ. For quantitation, use DSC to differentiate enantiotropic/monotropic systems .

Notes on Data Interpretation

  • Contradictory melting points : Cross-validate purity via elemental analysis and HPLC. Impurities from incomplete acylation (e.g., unreacted amine) can depress melting points .
  • Bioactivity discrepancies : Ensure assays use identical cell lines and passage numbers. Pre-treat compounds with DMSO-free buffers to avoid solvent interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.